molecular formula C18H22N4O B12532512 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- CAS No. 675122-96-0

2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-

Cat. No.: B12532512
CAS No.: 675122-96-0
M. Wt: 310.4 g/mol
InChI Key: IZJQBUQAJGXXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imine groups

Preparation Methods

The synthesis of 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- typically involves classical organic reactions such as the Witting-Horner and Sonogashira cross-coupling reactions . These methods allow for the formation of the compound with high yields and purity. The reaction conditions often include the use of specific catalysts and solvents to facilitate the coupling of the pyridinyl groups with the butanol backbone.

Chemical Reactions Analysis

2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridinyl and imine groups .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme interactions and as a ligand in coordination chemistry. In medicine, it may be explored for its potential therapeutic properties, although more research is needed to fully understand its effects. Industrially, it can be used in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine groups can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridinyl groups may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- include other pyridinyl-substituted butanols and imine-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example, 1,4-bis[2-(4-pyridyl)ethenyl]benzene derivatives are similar in structure but have different electronic properties and reactivity due to the presence of additional aromatic rings .

Properties

CAS No.

675122-96-0

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

1,4-bis(1-pyridin-2-ylethylideneamino)butan-2-ol

InChI

InChI=1S/C18H22N4O/c1-14(17-7-3-5-10-20-17)19-12-9-16(23)13-22-15(2)18-8-4-6-11-21-18/h3-8,10-11,16,23H,9,12-13H2,1-2H3

InChI Key

IZJQBUQAJGXXNK-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC(CN=C(C)C1=CC=CC=N1)O)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.